molecular formula C20H16ClN3S B2431063 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile CAS No. 477187-14-7

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile

Cat. No.: B2431063
CAS No.: 477187-14-7
M. Wt: 365.88
InChI Key: GOCMCOJSMCJECM-LFIBNONCSA-N
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Description

The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile is a synthetic organic molecule characterized by the presence of a thiazole ring, a chlorophenyl group, and a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Enamine: The enamine moiety is formed through a condensation reaction between an amine and an aldehyde or ketone.

    Final Coupling: The final step involves coupling the thiazole derivative with the enamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies may focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The thiazole ring and the chlorophenyl group may allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile
  • (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile
  • (2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may enhance its binding affinity to certain targets compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,5-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-13-7-14(2)9-18(8-13)23-11-16(10-22)20-24-19(12-25-20)15-3-5-17(21)6-4-15/h3-9,11-12,23H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCMCOJSMCJECM-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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